molecular formula C18H21N3O5 B2693635 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170009-91-2

5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2693635
CAS No.: 1170009-91-2
M. Wt: 359.382
InChI Key: ITXLVBSRDXKMLH-UHFFFAOYSA-N
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Description

5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule combining moieties of pyrimidine and isoquinoline

Preparation Methods

Synthetic routes and reaction conditions: The synthesis usually involves multi-step processes, starting with commercially available compounds. A typical route might involve the initial formation of the isoquinoline moiety, followed by coupling reactions to introduce the pyrimidine ring. Reaction conditions often include specific catalysts, temperature control, and inert atmospheres. Industrial production methods: Industrial methods may optimize batch processes for scalability, using high-throughput techniques and cost-effective reagents. These methods aim to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of reactions: This compound can undergo several reactions, including oxidation, reduction, and substitution. Its functional groups (methoxy, keto, and methyl) offer diverse reactivity. Common reagents and conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles are typically employed. Reaction conditions vary based on the desired transformation, often involving solvents like methanol or dichloromethane. Major products: Depending on the reaction, products can range from fully oxidized derivatives to reduced forms. Substitution reactions might yield new compounds with different functional groups replacing the original methoxy or keto groups.

Scientific Research Applications

In chemistry: This compound’s reactivity makes it a valuable intermediate for synthesizing more complex molecules. In biology and medicine:In industry: Its unique structural features might be explored for use in advanced materials or as ligands in catalysis.

Mechanism of Action

The compound’s effects depend on its interaction with biological targets. It might bind to enzyme active sites or receptor pockets, influencing molecular pathways. Detailed mechanistic studies would reveal exact binding affinities and conformational changes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione offers unique reactivity due to its combined structural motifs. Similar compounds include:

  • Isoquinoline derivatives with different substituents.

  • Pyrimidine-based molecules with varying functional groups

Properties

IUPAC Name

5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-10-13(17(23)20-18(24)19-10)8-16(22)21-5-4-11-6-14(25-2)15(26-3)7-12(11)9-21/h6-7H,4-5,8-9H2,1-3H3,(H2,19,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXLVBSRDXKMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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